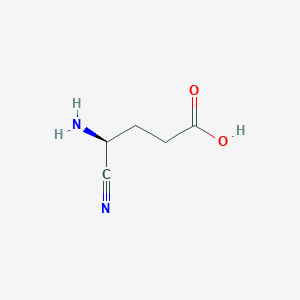
(S)-gamma-amino-gamma-cyanobutanoic acid
Descripción
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(4S)-4-amino-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
DXWQLTOXWVWMOH-BYPYZUCNSA-N |
SMILES |
C(CC(=O)O)C(C#N)N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C#N)N |
SMILES canónico |
C(CC(=O)O)C(C#N)N |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Metabolism in Yeast
(S)-gamma-amino-gamma-cyanobutanoic acid is identified as a metabolite in Saccharomyces cerevisiae (baker's yeast), suggesting its role in yeast metabolism and fermentation processes. This compound may influence metabolic pathways, potentially enhancing yeast's efficiency in biotechnological applications such as bioethanol production .
Non-canonical Amino Acid Incorporation
Recent studies have explored the incorporation of non-canonical amino acids (ncAAs) into proteins using engineered tRNA synthetases. This compound has been investigated as a candidate for site-specific incorporation into proteins, which can facilitate the study of protein functions and the development of novel biomaterials . The ability to incorporate such compounds expands the toolkit available for protein engineering and synthetic biology.
Potential Drug Development
The structural similarity of this compound to GABA positions it as a potential lead compound for developing new drugs targeting neurological disorders. Its ability to modulate neurotransmission could be harnessed for therapeutic interventions in conditions such as anxiety and epilepsy .
Neuroprotective Effects
Research indicates that GABA-related compounds may possess neuroprotective properties. Investigating this compound could reveal its efficacy in protecting neurons against excitotoxicity and oxidative stress, contributing to the development of neuroprotective agents .
Biocatalysis
This compound can be utilized in enzymatic synthesis processes. Biocatalysis has gained traction for its efficiency and selectivity in producing complex organic molecules. The use of this compound in biocatalytic reactions can streamline the synthesis of pharmaceuticals and fine chemicals, reducing environmental impact compared to traditional chemical methods .
Case Studies and Research Findings
Métodos De Preparación
Key Reaction Steps:
- Amination : β,γ-unsaturated N-acylpyrazole reacts with di-tert-butyl azodicarboxylate in dichloromethane at 25°C for 24 hours, catalyzed by the cobalt complex.
- Reduction : The intermediate undergoes hydrogenation with Ni/H₂ to remove the pyrazole group.
- Protection/Deprotection : Boc (tert-butoxycarbonyl) protection followed by alkaline hydrolysis yields the free γ-amino acid.
For γ-cyano variants, this method could be modified by introducing a cyano group at the β-position prior to amination. For example, starting with β-cyano-β,γ-unsaturated amides would allow the cyano group to migrate to the gamma position during catalysis, though such substrates require specialized synthesis.
Hybrid Enzymatic-Chemical Approaches
Combining enzymatic resolution with chemical cyanation presents a promising hybrid strategy. A two-step process could involve:
- Enzymatic Resolution : Generating (S)-γ-amino-butanoic acid via acylase-mediated hydrolysis.
- Cyanation : Introducing the cyano group using trimethylsilyl cyanide (TMSCN) or similar reagents under mild conditions to preserve stereochemistry.
Preliminary studies on analogous compounds show that cyanation at the gamma position can be achieved with 70–80% efficiency using palladium catalysts, though enantioselectivity remains a challenge.
Comparative Analysis of Preparation Methods
Key Observations :
- Enzymatic methods excel in stereoselectivity but require tailored substrates.
- Cobalt catalysis offers broader substrate flexibility but lower ee for γ-cyano derivatives.
- Hybrid approaches are limited by multi-step complexity and moderate yields.
Q & A
Q. How can researchers ensure compliance with standards for reporting spectroscopic and chromatographic data?
- Methodological Answer : Adopt STRIDE guidelines:
- Spectra : Include full NMR assignments (δ, multiplicity, J-values) and IR peak tables (e.g., 1710 cm for -CN stretch) .
- Chromatograms : Annotate retention times, baseline resolution (), and column specifications .
- Raw Data Deposition : Upload to repositories like Zenodo or ChemRxiv for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


